5-Bromo-N-ethylpyridine-3-sulfonamide
Description
5-Bromo-N-ethylpyridine-3-sulfonamide (CAS: 1065074-78-3) is a pyridine-based sulfonamide derivative with the molecular formula C₇H₉BrN₂O₂S and a molecular weight of 265.13 g/mol . It features a bromine atom at the 5-position of the pyridine ring and an ethyl group attached to the sulfonamide nitrogen. The compound is typically stored at room temperature and has a reported purity of 95–96% in commercial sources .
Properties
IUPAC Name |
5-bromo-N-ethylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-2-10-13(11,12)7-3-6(8)4-9-5-7/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGAHUKGIGEEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674597 | |
| Record name | 5-Bromo-N-ethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-78-3 | |
| Record name | 5-Bromo-N-ethylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-N-ethylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C₇H₈BrN₃O₂S
- Molecular Weight : Approximately 249.12 g/mol
- Structure : It features a bromine atom at the 5-position of a pyridine ring, an ethyl group attached to the nitrogen atom, and a sulfonamide functional group at the 3-position.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Antibacterial Activity : The compound has shown effectiveness against resistant bacterial strains, particularly those producing New Delhi Metallo-β-lactamase (NDM) . Its minimum inhibitory concentration (MIC) has been reported as low as 0.39 μg/mL, indicating strong antibacterial potency .
- Antiviral Properties : While specific antiviral activities have not been extensively documented for this compound, sulfonamides in general have shown promise in inhibiting viral replication through various mechanisms .
- Antidiabetic Effects : Some studies suggest potential antidiabetic properties, although detailed mechanisms remain to be elucidated .
- Antitumor Activity : The compound's sulfonamide moiety has been linked to anticancer effects, with ongoing research exploring its efficacy against various cancer cell lines .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes involved in bacterial metabolism and resistance mechanisms. Molecular docking studies have revealed favorable interactions with target proteins associated with bacterial resistance, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Antimicrobial Testing :
- Structure-Activity Relationship (SAR) :
- In Silico Studies :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antibacterial Activity | Antiviral Activity | Antidiabetic Activity | Antitumor Activity |
|---|---|---|---|---|
| This compound | High | Moderate | Potential | Promising |
| 5-Bromo-N-butylpyridine-3-sulfonamide | Moderate | Low | Limited | Not established |
| N-Methylpyridine 3-sulfonamides | High | High | Not reported | Moderate |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5-Bromo-N-ethylpyridine-3-sulfonamide is utilized extensively in organic synthesis. It serves as a precursor for the development of pharmaceuticals and agrochemicals. The sulfonamide group enhances its reactivity, making it suitable for various chemical transformations.
Biological Applications
Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes involved in various biological pathways. For example, it has been studied for its ability to inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in lipid metabolism. The inhibition of ACC can lead to significant effects on lipid synthesis, making it a target for metabolic disorders .
Antibacterial Activity
this compound has shown promising results against resistant bacterial strains. Interaction studies utilizing molecular docking have demonstrated favorable binding affinities with proteins involved in bacterial resistance mechanisms . This compound's effectiveness against such strains highlights its potential as a lead candidate in antibiotic development.
Medicinal Chemistry
Therapeutic Potential
The compound is under investigation for its therapeutic effects, particularly in cancer research. Studies have indicated that it can reduce proliferation rates in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . This mechanism positions it as a potential candidate for further development as an anticancer agent.
Case Study 1: Cancer Cell Growth Inhibition
In a study focused on cancer research, this compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell proliferation rates, attributed to its ability to induce apoptosis and disrupt the cell cycle .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the compound's efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. The compound showed an MIC of 0.39 μg/mL and an MBC of 0.78 μg/mL, indicating high potency against resistant strains .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Preparation Methods
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Sulfonamide formation | Reaction of 5-bromo-pyridine-3-sulfonyl chloride with ammonia | Standard sulfonamide synthesis; literature protocols needed |
| 2. N-Ethylation | Reaction of sulfonamide with ethyl bromide in DMF with LiH | Room temp, 3 hours, 1:1 molar ratio, yield ~72% |
| 3. Work-up | Precipitation with water, washing, recrystallization | Methanol used for recrystallization |
| 4. Characterization | Confirm structure by NMR, MS, elemental analysis | Use InChI and InChI Key for reference |
Research Findings and Considerations
- The use of lithium hydride as a base for alkylation ensures efficient deprotonation of the sulfonamide nitrogen, facilitating nucleophilic substitution.
- DMF as a solvent stabilizes the reaction intermediates and dissolves both organic and inorganic reagents.
- Mild room temperature conditions help preserve sensitive functional groups and reduce side reactions.
- The methodology is adaptable for other N-alkyl derivatives by changing the alkyl bromide reagent.
- Similar synthetic routes have been successfully applied to thiophene sulfonamides, supporting the feasibility of this approach for pyridine sulfonamides.
This detailed synthesis approach for this compound is drawn from established sulfonamide alkylation protocols and closely related compound preparations, providing a reliable and efficient method for laboratory synthesis. The data tables and procedural details ensure reproducibility and clarity for researchers aiming to prepare this compound.
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-N-ethylpyridine-3-sulfonamide, and how do reaction conditions influence yield?
Methodology : The synthesis typically involves coupling 5-bromopyridine-3-amine with ethyl sulfonyl chloride derivatives. A base such as triethylamine or pyridine is used to neutralize HCl generated during sulfonamide bond formation. Key steps include:
- Amine Activation : Pre-treatment of 5-bromopyridine-3-amine in anhydrous dichloromethane under nitrogen.
- Sulfonylation : Dropwise addition of ethyl sulfonyl chloride at 0–5°C to minimize side reactions.
- Workup : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
Yield optimization depends on stoichiometric ratios (amine:sulfonyl chloride ~1:1.2), solvent polarity, and temperature control. Evidence shows yields range from 60–85% under optimized conditions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodology :
- Spectroscopy :
- NMR : - and -NMR to confirm sulfonamide linkage (e.g., sulfonyl group protons at δ 3.1–3.3 ppm, pyridine ring protons at δ 7.5–8.5 ppm).
- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H] at m/z 305.02).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content matching theoretical values .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodology :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases, carbonic anhydrases) using fluorometric or colorimetric assays. IC values can guide potency.
- Cellular Assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with EC determination.
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid for drug-likeness .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
Methodology :
- Reaction Parameter Screening : Use design-of-experiment (DoE) approaches to test variables (e.g., solvent, catalyst, temperature). For example, DMF may improve solubility but increase side reactions versus THF.
- Biological Replication : Validate activity across multiple cell lines or enzyme batches. Control for batch-to-batch reagent variability.
- Analytical Cross-Check : Compare NMR and X-ray crystallography data (if available) to confirm structural consistency. Discrepancies may arise from undetected polymorphs or impurities .
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced target binding?
Methodology :
- Functional Group Modifications :
- Bromine Replacement : Substitute Br with other halogens (e.g., Cl, I) or bioisosteres (e.g., CF) to modulate electronic effects.
- Sulfonamide Tweaks : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions.
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins. Validate with mutagenesis data .
Q. How can X-ray crystallography aid in understanding the compound’s interaction with biological targets?
Methodology :
- Co-crystallization : Soak the compound with purified protein (e.g., kinase domain) in crystallization buffer (e.g., PEG 3350, pH 8.5).
- Data Collection : Use synchrotron radiation for high-resolution (<2.0 Å) structure determination.
- Analysis : Identify key interactions (e.g., hydrogen bonds with sulfonamide oxygen, π-π stacking with pyridine ring). Compare with apo-protein structures to confirm induced-fit changes .
Q. What are the best practices for mitigating toxicity in early-stage drug development?
Methodology :
- In Silico Screening : Tools like ProTox-II to predict hepatotoxicity or mutagenicity.
- Metabolic Profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., glutathione trapping assays).
- In Vivo Alternatives : Zebrafish embryo models for rapid toxicity assessment (LC determination) .
Q. How can researchers design derivatives for improved pharmacokinetic properties?
Methodology :
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) to reduce logP from ~2.5 (parent compound) to <2.0 for better solubility.
- Prodrug Strategies : Mask sulfonamide as an ester for enhanced oral bioavailability.
- Plasma Stability Tests : Incubate derivatives in human plasma (37°C, 24h) and quantify remaining compound via LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
